REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].C([CH:7](Br)[C:8](=O)[C:9]([O-:11])=[O:10])C.[CH2:14](O)[CH3:15]>>[NH2:1][C:2]1[O:3][CH:7]=[C:8]([C:9]([O:11][CH2:14][CH3:15])=[O:10])[N:4]=1
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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NC(=O)N
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Name
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|
Quantity
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42.42 g
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Type
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reactant
|
Smiles
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C(C)C(C(C(=O)[O-])=O)Br
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated under agitation
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Type
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TEMPERATURE
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Details
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to reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction solution was then evaporated to dryness
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Type
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CUSTOM
|
Details
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The mixture was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted twice with ethyl acetate
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Type
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WASH
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Details
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washed with water and brine
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Type
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CONCENTRATION
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Details
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The resulting yellow solution was concentrated to ˜50 ml
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Type
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CUSTOM
|
Details
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to precipitate out
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Type
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FILTRATION
|
Details
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The solid was filtered off
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Type
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WASH
|
Details
|
washed with ethanol and diethyl ether
|
Type
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CUSTOM
|
Details
|
The mother liquor was then evaporated to dryness
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ˜50 ml
|
Type
|
CUSTOM
|
Details
|
An off-white solid precipitated out
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Type
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TEMPERATURE
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Details
|
The mixture was cooled in an ice bath
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Type
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FILTRATION
|
Details
|
the solid was filtered off
|
Type
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WASH
|
Details
|
washed with ethanol and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC=C(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |